Acetic acid;1-(4-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-(4-ethoxyphenyl)piperazine is a compound that combines the structural features of acetic acid and 1-(4-ethoxyphenyl)piperazine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both acetic acid and piperazine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-ethoxyphenyl)piperazine typically involves the reaction of 1-(4-ethoxyphenyl)piperazine with acetic acid. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation of 1-(4-ethoxyphenyl)piperazine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(4-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Acetic acid;1-(4-ethoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of acetic acid;1-(4-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.
1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
Acetic acid;1-(4-ethoxyphenyl)piperazine is unique due to the presence of both acetic acid and 1-(4-ethoxyphenyl)piperazine moieties. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
CAS No. |
5472-40-2 |
---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
acetic acid;1-(4-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O.C2H4O2/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;1-2(3)4/h3-6,13H,2,7-10H2,1H3;1H3,(H,3,4) |
InChI Key |
GTDSUYKWLCQJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCNCC2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.